molecular formula C22H25N5O2 B11237064 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11237064
M. Wt: 391.5 g/mol
InChI Key: PMYPPCMEKUHNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from 2,6-dimethylphenyl hydrazine and sodium azide under acidic conditions. The cyclopentyl group is then introduced through a cyclization reaction. Finally, the benzodioxin moiety is attached via a condensation reaction with 1,4-benzodioxan-6-amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the benzodioxin moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxin moiety may contribute to the compound’s ability to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C22H25N5O2/c1-15-6-5-7-16(2)20(15)27-21(24-25-26-27)22(10-3-4-11-22)23-17-8-9-18-19(14-17)29-13-12-28-18/h5-9,14,23H,3-4,10-13H2,1-2H3

InChI Key

PMYPPCMEKUHNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.